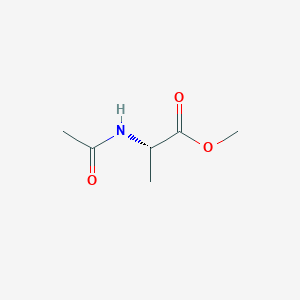

(S)-Methyl 2-acetamidopropanoate

Description

The exact mass of the compound (S)-Methyl 2-acetamidopropanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Methyl 2-acetamidopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-acetamidopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-acetamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGVVDYNRHNTCK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426222 | |

| Record name | (S)-Methyl 2-acetamidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869082-12-2 | |

| Record name | (S)-Methyl 2-acetamidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl 2-acetamidopropanoate: Properties, Synthesis, and Applications

Abstract

(S)-Methyl 2-acetamidopropanoate, also known as N-acetyl-L-alanine methyl ester, is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. As a derivative of the naturally occurring amino acid L-alanine, its defined stereochemistry is fundamental to its utility in the stereoselective synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its chemical and physical properties, outlines common synthetic and analytical methodologies, and explores its applications in drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences who require a detailed understanding of this versatile synthetic intermediate.

Introduction

(S)-Methyl 2-acetamidopropanoate is valued for its role as a precursor in the synthesis of a wide array of bioactive molecules.[1] The presence of both an amide and an ester functional group, combined with a chiral center of a specific (S)-configuration, makes it a versatile starting material for introducing stereospecificity into a target molecule. This is of paramount importance in drug development, where the biological activity and safety of a pharmaceutical agent are often intrinsically linked to its three-dimensional structure.

Chemical Identity and Nomenclature

-

Systematic IUPAC Name: Methyl (2S)-2-acetamidopropanoate

-

Common Names: N-acetyl-L-alanine methyl ester, Ac-L-Ala-OMe

-

CAS Number: 3619-02-1[2]

-

Molecular Formula: C₆H₁₁NO₃[2]

-

Molecular Weight: 145.16 g/mol [3]

Physicochemical and Spectroscopic Properties

The physical and spectral properties of (S)-Methyl 2-acetamidopropanoate are critical for its handling, characterization, and use in synthesis.

Structural and Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃ | [2][3] |

| Molecular Weight | 145.16 g/mol | [3] |

| Canonical SMILES | CC(C(=O)OC)NC(=O)C | [3] |

| InChI Key | FQGVVDYNRHNTCK-BYPYZUCNSA-N | [2] |

| Stereochemistry | (S)-configuration | [2] |

Physical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 251.1°C (for (R)-enantiomer) | [5] |

| Density | 1.056 g/cm³ (for (R)-enantiomer) | [5] |

| Specific Rotation [α]D²⁰ | -98.0° to -88.0° (c=1 in H₂O) | [5] |

Note: Some physical data, such as boiling point and density, are reported for the (R)-enantiomer but are expected to be identical for the (S)-enantiomer.

Solubility Profile

(S)-Methyl 2-acetamidopropanoate is generally soluble in a range of organic solvents, a property that facilitates its use in various reaction conditions.

| Solvent | Solubility |

| Water | Partially soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-Methyl 2-acetamidopropanoate. The following data is for N-acetyl-alanine methyl ester, which may represent the racemic or an unspecified stereoisomeric form.

¹H NMR (300 MHz, CDCl₃):

-

δ = 6.28 (s, 1H, NH)

-

δ = 4.58 (m, 1H, α-CH)

-

δ = 3.70 (s, 3H, OCH₃)

-

δ = 2.02 (s, 3H, CH₃CO)

-

δ = 1.40 (d, J = 7.2 Hz, 3H, β-CH₃)[6]

¹³C NMR (75 MHz, CDCl₃):

-

δ = 173.7 (C=O, ester)

-

δ = 169.5 (C=O, amide)

-

δ = 52.4 (OCH₃)

-

δ = 48.0 (α-C)

-

δ = 23.1 (CH₃CO)

-

δ = 18.6 (β-CH₃)[6]

Infrared (IR) Spectroscopy: Key absorptions are expected for the N-H bond (around 3300 cm⁻¹), the amide C=O bond (around 1650 cm⁻¹), and the ester C=O bond (around 1740 cm⁻¹).

Synthesis and Manufacturing

The synthesis of (S)-Methyl 2-acetamidopropanoate typically starts from the readily available and enantiomerically pure amino acid, L-alanine. The process involves two key transformations: N-acetylation and esterification of the carboxylic acid.

Common Synthetic Routes

The most common and industrially scalable synthesis involves a two-step process. First, the amino group of L-alanine is acetylated using acetic anhydride. The resulting N-acetyl-L-alanine is then esterified to the methyl ester. While the order of these steps can sometimes be reversed, acetylating first is common to avoid side reactions.

Caption: Use of (S)-Methyl 2-acetamidopropanoate as a chiral synthon.

A notable, though not direct, example of the importance of related chiral precursors is in the synthesis of the antiviral drug oseltamivir (Tamiflu®). While many syntheses of oseltamivir start from shikimic acid, the principles of using small, enantiopure molecules to build up complex stereochemistry are exemplified in such syntheses. [7]

Analytical Methods

Ensuring the chemical purity and, critically, the enantiomeric purity of (S)-Methyl 2-acetamidopropanoate is essential.

Purity Assessment

Standard techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess chemical purity. Spectroscopic methods including NMR and IR are used for structural confirmation.

Protocol: Chiral HPLC for Enantiomeric Purity Determination

The determination of enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral HPLC. A general approach is outlined below, which would require method development and optimization for this specific compound.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector is standard.

-

Polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® series), are often effective for separating N-acetylated amino acid derivatives. [8] Experimental Protocol (General Method):

-

Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., amylose or cellulose-based CSPs).

-

Mobile Phase: A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve separation.

-

Sample Preparation: Dissolve a small amount of (S)-Methyl 2-acetamidopropanoate in the mobile phase.

-

Analysis:

-

Equilibrate the column with the mobile phase.

-

Inject the sample.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210-220 nm).

-

The two enantiomers, if present, will elute at different retention times. The enantiomeric excess can be calculated from the relative peak areas.

-

Safety, Handling, and Storage

Proper handling and storage are necessary to ensure the stability of the compound and the safety of laboratory personnel.

Hazard Identification

Based on available data for similar compounds, (S)-Methyl 2-acetamidopropanoate should be handled with care. Potential hazards may include:

-

Harmful if swallowed or inhaled.

-

Causes skin and serious eye irritation.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood. [10]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [11]* Avoid inhalation of vapors and contact with skin and eyes. [11]

Storage and Stability

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]* Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-Methyl 2-acetamidopropanoate is a valuable and versatile chiral building block in organic synthesis. Its well-defined stereochemistry and functional group handles make it an important intermediate in the development of enantiomerically pure compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and analysis is crucial for its effective and safe utilization in research and development.

References

-

The Royal Society of Chemistry. (n.d.). Simple and efficient Fmoc removal in ionic liquid. Retrieved from [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

Stenutz. (n.d.). (S)-methyl 2-acetamidopropanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine methyl ester. Retrieved from [Link]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

-

Scribd. (n.d.). Safety Data Sheet Revision: 1. Identification of Substance / Preparation and Company. Retrieved from [Link]

-

UNL Digital Commons. (n.d.). Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-acetamidopropanoate. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR PREPARING METHYL (S)-2-AMINO-3-(4-(2,3-DIMETHYLPYRIDIN-4-YL)PHENYLPROPIONATE AND SALT THEREOF.

- Google Patents. (n.d.). WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.

- Google Patents. (n.d.). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.

-

NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-methyl 2-acetamidopropanoate [stenutz.eu]

- 3. Methyl 2-acetamidopropanoate | C6H11NO3 | CID 520278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Methyl 2-acetamidopropanoate | CymitQuimica [cymitquimica.com]

- 5. Buy (R)-Methyl 2-acetamidopropanoate | 19914-36-4 [smolecule.com]

- 6. prepchem.com [prepchem.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. scribd.com [scribd.com]

Introduction: The Strategic Value of a Protected Chiral Amino Acid

An In-Depth Technical Guide to (S)-Methyl 2-Acetamidopropanoate for Advanced Research & Development

This guide provides an in-depth technical overview of (S)-Methyl 2-acetamidopropanoate, a chiral building block of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. We will move beyond simple data recitation to explore the causal reasoning behind its synthesis, characterization, and application, offering field-proven insights to empower your work.

(S)-Methyl 2-acetamidopropanoate, also known as N-Acetyl-L-alanine methyl ester, is more than a simple chemical intermediate; it is a strategically "protected" form of the natural amino acid L-alanine. In the complex landscape of multi-step organic synthesis, particularly in peptide chemistry and the development of chiral drugs, controlling reactivity is paramount. This compound elegantly solves a common challenge: it possesses a free amine and a carboxylic acid, both of which are highly reactive. By converting the carboxylic acid to a methyl ester and the amine to an acetamide, we mask their nucleophilic and acidic properties, respectively. This dual protection allows for precise chemical manipulations at other sites of a larger molecule without unintended side reactions. The inherent (S)-stereochemistry, derived from its natural precursor, makes it an invaluable tool for introducing a specific chiral center, a critical requirement for biological activity in modern pharmaceuticals.[1]

Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The following table summarizes the key identifiers and properties for (S)-Methyl 2-acetamidopropanoate.

| Identifier | Value | Source(s) |

| CAS Number | 3619-02-1 | [2] |

| Molecular Formula | C₆H₁₁NO₃ | [2] |

| Molecular Weight | 145.16 g/mol | |

| IUPAC Name | methyl (2S)-2-acetamidopropanoate | |

| Synonyms | N-Acetyl-L-alanine methyl ester, Ac-L-Ala-OMe | [1] |

| InChI Key | FQGVVDYNRHNTCK-BYPYZUCNSA-N | |

| Canonical SMILES | CC(=O)NC(=O)OC | |

| Physical Form | Liquid | |

| Recommended Storage | Store in freezer | [2] |

Synthesis and Manufacturing Insights

The most reliable and common synthesis of (S)-Methyl 2-acetamidopropanoate begins with the readily available and optically pure amino acid, L-alanine. The synthesis is a two-step process: (1) Fischer esterification of the carboxylic acid, followed by (2) N-acetylation of the primary amine.

Causality Behind the Workflow: Attempting to perform these reactions in a single step or in reverse order would lead to a mixture of undesired products. For instance, trying to acetylate first would make the subsequent esterification more difficult. The classic and robust approach is to first protect the more acidic carboxylic acid group under acidic conditions, which conveniently protects the amine group as an ammonium salt. Following isolation, the amine can be deprotonated and acetylated under basic or neutral conditions.

Detailed Synthesis Protocol

This protocol is a self-validating system, where successful isolation and characterization of the intermediate in Step 1 ensures a higher probability of success in Step 2.

Step 1: Fischer Esterification to produce L-Alanine Methyl Ester Hydrochloride

-

Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous methanol.

-

Reagent Addition (Acid Catalyst Formation): Cool the flask in an ice bath. Slowly and cautiously add 8.0 mL (~0.11 mol) of thionyl chloride (SOCl₂) or a similar acid catalyst like trimethylchlorosilane (TMSCl) dropwise to the methanol.[3] This in situ generation of HCl gas in methanol is a standard and effective method for creating the acidic conditions required for esterification.

-

Substrate Addition: Once the addition is complete and the solution has cooled, add 10.0 g (~0.112 mol) of L-alanine.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the flask and remove the methanol under reduced pressure using a rotary evaporator. The resulting white solid is L-alanine methyl ester hydrochloride. It can be washed with cold diethyl ether to remove any residual impurities and used in the next step without further purification.

Step 2: N-Acetylation to (S)-Methyl 2-acetamidopropanoate

-

Apparatus Setup: In a 500 mL flask, suspend the crude L-alanine methyl ester hydrochloride from Step 1 in 200 mL of dichloromethane (DCM).

-

Base Addition: Cool the suspension in an ice bath. Slowly add 3.2 equivalents of triethylamine (Et₃N) (~40 mL, 0.287 mol). The triethylamine serves two critical functions: it deprotonates the ammonium hydrochloride to liberate the free amine, and it acts as a scavenger for the HCl produced during the acetylation.

-

Acetylation: While stirring vigorously, add 1.5 equivalents of acetic anhydride (~17 mL, 0.18 mol) dropwise, keeping the temperature below 10°C.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography to yield pure (S)-Methyl 2-acetamidopropanoate as a liquid.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound from L-alanine.

Spectroscopic and Structural Characterization

Confirming the structure and purity of the final compound is essential. The following data are predicted based on the known structure and spectral databases for the racemic analogue.

| Spectroscopy | Feature | Expected Signal / Value |

| ¹H NMR | -O-CH₃ (ester) | ~3.7 ppm (singlet, 3H) |

| -NH-C(=O)-CH₃ | ~2.0 ppm (singlet, 3H) | |

| -CH -(CH₃) | ~4.5 ppm (quartet, 1H) | |

| -CH-CH₃ | ~1.4 ppm (doublet, 3H) | |

| -NH - | ~6.5 ppm (broad singlet, 1H) | |

| ¹³C NMR | C =O (ester) | ~173 ppm |

| C =O (amide) | ~170 ppm | |

| -O-C H₃ | ~52 ppm | |

| α-C arbon | ~49 ppm | |

| -NH-C(=O)-C H₃ | ~23 ppm | |

| β-C arbon (-CH-C H₃) | ~18 ppm | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 145 |

| Key Fragments | m/z = 102 [M-COCH₃]⁺, 88 [M-COOCH₃]⁺ | |

| IR Spectroscopy | N-H stretch | ~3300 cm⁻¹ (broad) |

| C=O stretch (ester) | ~1740 cm⁻¹ (strong) | |

| C=O stretch (amide I) | ~1650 cm⁻¹ (strong) | |

| N-H bend (amide II) | ~1550 cm⁻¹ (strong) |

Interpretive Insights:

-

In ¹H NMR, the distinct singlets for the two methyl groups (ester vs. acetyl) are clear indicators of their different chemical environments. The coupling between the alpha-proton and the beta-methyl group (quartet and doublet, respectively) confirms the alanine backbone.

-

The two carbonyl peaks in the ¹³C NMR spectrum are characteristic and easily distinguishable from other carbon signals.

-

Mass spectrometry will show the molecular ion peak, and fragmentation patterns will correspond to the loss of the acetyl and methoxycarbonyl groups, providing definitive structural evidence.

Key Applications in Research and Development

The utility of (S)-Methyl 2-acetamidopropanoate stems from its identity as a protected, chiral amino acid derivative.

-

Peptide Synthesis: It serves as a building block for creating peptides.[1] The N-acetyl group can be retained or, in some synthetic strategies, removed to allow for peptide bond formation at the N-terminus. The methyl ester is a common protecting group for the C-terminus, which can be selectively hydrolyzed under basic conditions to reveal the carboxylic acid for subsequent coupling reactions.

-

Chiral Ligand Synthesis: The defined stereocenter is a valuable starting point for the synthesis of more complex chiral ligands used in asymmetric catalysis.

-

Medicinal Chemistry & Drug Discovery: This compound is a precursor for a wide range of bioactive molecules.[1] The acetamido group is a common structural motif in many approved drugs, often participating in hydrogen bonding with biological targets like enzymes or receptors. The overall structure serves as a scaffold that can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties.

Logical Relationship Diagram

Caption: Core attributes of the compound and its primary applications.

Handling, Storage, and Safety Protocols

Based on the Safety Data Sheet (SDS), (S)-Methyl 2-acetamidopropanoate (N-Acetyl-L-alanine methyl ester) is not classified as a hazardous substance under GHS regulations.[2] However, as a matter of good laboratory practice, appropriate precautions should always be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation when handling. Wash hands thoroughly after use.[2]

-

Storage: For long-term stability, the compound should be stored in a freezer.[2] Keep the container tightly sealed.

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.

-

Transport: The material is not regulated for transport (IATA, ADR/RID, IMDG/IMO), indicating a low hazard profile.[2]

Conclusion

(S)-Methyl 2-acetamidopropanoate is a cornerstone chiral intermediate for researchers in advanced organic synthesis. Its value is derived not just from its structure, but from the strategic protection of its reactive functional groups, which enables clean, predictable, and stereospecific chemical transformations. A thorough understanding of its synthesis from L-alanine, its characteristic spectral signature, and its proper handling are essential for leveraging its full potential in the development of novel peptides, catalysts, and pharmaceutical agents.

References

- Synthesis of N-acetyl-N-methyl-L-alanine. PrepChem.com. [Link]

- Synthesis of N-acetyl-N-methyl-L-alanine methyl ester. PrepChem.com. [Link]

- (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide. Organic Syntheses. [Link]

- Safety Data Sheet: N-Acetyl-L-alanine. Metascience. [Link]

- Safety Data Sheet Revision: 1. Identification of Substance / Preparation and Company. Scribd. [Link]

- dl-ALANINE. Organic Syntheses. [Link]

- A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

- Synthetic pathways from l-alanine to Fmoc-protected S and R-(α-4-bromophenyl)alanine. ResearchGate. [Link]

- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

Sources

An In-depth Technical Guide to the Structural Analysis of N-acetyl-L-alanine methyl ester

Foreword: The Imperative of Structural Certainty in Molecular Science

In the realms of drug discovery, peptide chemistry, and materials science, the precise atomic arrangement of a molecule is its definitive identity. It dictates function, reactivity, and interaction with biological systems. N-acetyl-L-alanine methyl ester, a protected amino acid derivative, serves as a fundamental building block in the synthesis of peptides and peptidomimetics.[1] Its structural integrity is paramount; any deviation can cascade into significant alterations in the final product's efficacy and safety. This guide provides a comprehensive, multi-technique framework for the rigorous structural elucidation of N-acetyl-L-alanine methyl ester, grounded in the principles of self-validating analytical systems. We will move beyond mere procedural descriptions to explore the causal logic behind the selection of each technique and experimental parameter, empowering researchers to not only execute but also to innovate.

The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural analysis in solution. It provides an atomic-level map of the covalent framework (¹H, ¹³C) and insights into the molecule's conformational dynamics. For a molecule like N-acetyl-L-alanine methyl ester, NMR confirms the presence and connectivity of every proton and carbon atom.

Expertise in Practice: Why NMR First?

Starting with NMR is a strategic choice. It is non-destructive and yields a wealth of information from a single set of experiments. It quickly confirms the "did I make what I think I made?" question by providing a detailed fingerprint of the molecule's core structure. Ambiguities in NMR data then guide the application of subsequent, complementary techniques.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity N-acetyl-L-alanine methyl ester.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Causality: CDCl₃ is an excellent choice for this molecule due to its good solubilizing power for moderately polar organics and its single, easily identifiable solvent peak at ~7.26 ppm for residual ¹H and ~77.16 ppm for ¹³C.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

For studies involving the amide proton, ensure the solvent is dry, as water can lead to H-D exchange and signal broadening or disappearance.[2]

-

-

Instrument Setup & Data Acquisition:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Trustworthiness: A sharp, symmetrical solvent peak is indicative of a well-shimmed field, which is critical for resolving fine couplings and obtaining accurate integrals.

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 or more scans, due to the lower natural abundance of ¹³C).

-

-

Data Processing & Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the ¹H signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J-values) to assign each signal to a specific proton or carbon in the molecule.

-

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the anticipated chemical shifts for N-acetyl-L-alanine methyl ester, based on standard chemical shift ranges and data from analogous structures.[3][4]

| Atom/Group | Label | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Acetyl Methyl | CH₃-CO | ¹H NMR | ~2.0 | Singlet | 3 Protons |

| Alanine Methyl | CH₃-CH | ¹H NMR | ~1.4 | Doublet | 3 Protons, Coupled to Cα-H |

| Alpha-Proton | Cα-H | ¹H NMR | ~4.6 | Quintet / dq | 1 Proton, Coupled to CH₃-CH and N-H |

| Ester Methyl | O-CH₃ | ¹H NMR | ~3.7 | Singlet | 3 Protons |

| Amide Proton | N-H | ¹H NMR | ~6.5 | Doublet | 1 Proton, Coupled to Cα-H; may be broad |

| Acetyl Carbonyl | CH₃-C O | ¹³C NMR | ~170 | - | Carbonyl of the acetyl group |

| Ester Carbonyl | C O-OCH₃ | ¹³C NMR | ~173 | - | Carbonyl of the ester group |

| Alpha-Carbon | Cα | ¹³C NMR | ~49 | - | Chiral center |

| Acetyl Methyl | C H₃-CO | ¹³C NMR | ~23 | - | |

| Alanine Methyl | C H₃-CH | ¹³C NMR | ~18 | - | |

| Ester Methyl | O-C H₃ | ¹³C NMR | ~52 | - |

Note: 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguously assigning these signals.

Unimpeachable Verification: Mass Spectrometry (MS)

Mass spectrometry provides an exact molecular weight and, through fragmentation, confirms the sequence and connectivity of the molecule's constituent parts. It is a cornerstone technique for verifying molecular identity with high sensitivity.

Expertise in Practice: Choosing the Right Ionization

For a relatively small, moderately polar molecule like N-acetyl-L-alanine methyl ester, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically produces the intact protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal in-source fragmentation. This provides a clear and accurate determination of the molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v).

-

A trace amount of formic acid (e.g., 0.1%) is often added to the solvent to promote protonation and enhance the signal in positive ion mode.

-

-

Instrument Setup & Data Acquisition:

-

Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).

-

Perform a tandem MS (MS/MS) experiment by selecting the parent ion (e.g., [M+H]⁺) in the first mass analyzer, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions in the second mass analyzer.[5]

-

-

Data Interpretation:

-

Determine the accurate mass of the parent ion and calculate its elemental composition to confirm the molecular formula (C₆H₁₁NO₃). The theoretical monoisotopic mass of [M+H]⁺ is 146.0817 Da.

-

Analyze the MS/MS fragmentation pattern. The fragmentation of peptide-like molecules is well-characterized and provides definitive structural proof.[5]

-

Data Presentation: Expected Mass Spectrometry Fragments

| m/z (Da) | Proposed Fragment Ion | Structural Origin |

| 146.0817 | [M+H]⁺ | Protonated Parent Molecule |

| 114.0711 | [M-OCH₃+H]⁺ | Loss of the methoxy radical from the ester |

| 88.0395 | [Ac-Ala]+ | Cleavage of the ester bond, yielding the N-acetyl-alanyl cation |

| 43.0184 | [CH₃CO]⁺ | Acetyl cation (Acylium ion) |

Visualization: MS/MS Fragmentation Pathway

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching, bending) at specific frequencies.

Expertise in Practice: Sample Handling for a Liquid

N-acetyl-L-alanine methyl ester is often a liquid or low-melting solid.[1] The simplest and most common method for analyzing such a sample is using an Attenuated Total Reflectance (ATR) accessory. This requires only a single drop of the sample and avoids the need for preparing KBr pellets or using sealed liquid cells.

Experimental Protocol: ATR-FTIR Analysis

-

Instrument & Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6]

-

Acquire a background spectrum of the empty, clean ATR crystal. Trustworthiness: This step is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the crystal itself, ensuring that the final spectrum is only of the sample.

-

-

Data Acquisition:

-

Place one to two drops of the N-acetyl-L-alanine methyl ester sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[7]

-

-

Data Interpretation:

-

The resulting spectrum (transmittance or absorbance vs. wavenumber) should be analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

-

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1650 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1200 | C-O Stretch | Ester |

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR, MS, and IR provide a comprehensive picture of the molecule's identity and connectivity, single-crystal X-ray crystallography stands alone in its ability to determine the precise three-dimensional arrangement of atoms in the solid state.[8][9] It provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

Expertise in Practice: The Crystallization Challenge

The most significant hurdle in this technique is growing a single, high-quality crystal suitable for diffraction—typically 0.1-0.3 mm in size and free of defects.[10] This can be more of an art than a science, often requiring the screening of numerous solvents and conditions (e.g., slow evaporation, vapor diffusion, cooling).

Experimental Workflow: X-ray Diffraction Analysis

-

Crystal Growth & Mounting:

-

Grow suitable crystals of N-acetyl-L-alanine methyl ester from a pure sample.

-

Under a microscope, select a well-formed, defect-free crystal and mount it on a cryo-loop or glass fiber.[11]

-

-

Data Collection:

-

The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]

-

-

Structure Solution and Refinement:

-

The positions and intensities of the thousands of collected reflections are used to calculate an electron density map of the unit cell.

-

Computational software is used to solve the "phase problem" and fit an atomic model to the electron density map.

-

The model is refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed data. The final result is a crystallographic information file (CIF) containing the precise 3D coordinates of every atom.

-

An Integrated Analytical Strategy

No single technique tells the whole story. The power of modern structural analysis lies in the integration of these orthogonal methods. NMR defines the covalent structure in solution, MS confirms the exact mass and formula, FTIR verifies the functional groups, and X-ray crystallography provides the definitive solid-state architecture. Data from each technique must be consistent and complementary, forming a self-validating system that establishes the structure of N-acetyl-L-alanine methyl ester with the highest possible degree of scientific certainty.

References

-

M. Kondo, I. Nishi, K. Okamoto. (1977). ¹³C-NMR Study of the Solvent Effect of the N-Acetyl-l-alanine Methyl Ester. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Wikipedia. (2024). X-ray crystallography. Available at: [Link]

-

Chemtron. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

-

P. D'Andrea, V. Pirrone, A. Giraudi. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Available at: [Link]

-

NIST. (n.d.). Fourier Transform Infrared Spectroscopy. Available at: [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Available at: [Link]

-

PubChem. (n.d.). N-Acetyl-ala-ala-ala-methylester. Available at: [Link]

-

NIST Chemistry WebBook. (n.d.). L-Phenylalanine, N-acetyl-, methyl ester. Available at: [Link]

- Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.

-

Zerbe/Bader. (n.d.). Peptide/Protein NMR. Available at: [Link]

-

SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Available at: [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

NIST Chemistry WebBook. (n.d.). L-Phenylalanine, N-acetyl-, methyl ester. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766). Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available at: [Link]

-

Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Available at: [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-alanine (HMDB0000766). Available at: [Link]

-

Portland Press. (2020). A beginner’s guide to mass spectrometry–based proteomics. Available at: [Link]

-

S. H. M. Kleijn, M. G. M. Kok, et al. (n.d.). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. PMC - NIH. Available at: [Link]

-

ResearchGate. (2025). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 5. portlandpress.com [portlandpress.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

A Comprehensive Spectroscopic Guide to (S)-Methyl 2-acetamidopropanoate

Abstract

(S)-Methyl 2-acetamidopropanoate, also known as N-Acetyl-L-alanine methyl ester (Ac-L-Ala-OMe), is a chiral building block of significant interest in peptide synthesis and pharmaceutical development.[1] Its defined stereochemistry and protected functional groups make it a valuable precursor for complex bioactive molecules.[2] Unambiguous structural confirmation and purity assessment are paramount for its application in regulated environments. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind experimental interpretations, offering a framework for the robust analytical validation required in research and development settings.

Molecular Structure and Spectroscopic Overview

(S)-Methyl 2-acetamidopropanoate (C₆H₁₁NO₃, Molecular Weight: 145.16 g/mol ) possesses several key structural features that give rise to a distinct spectroscopic fingerprint: a stereogenic center, an amide linkage, and a methyl ester.[1][3] Each spectroscopic technique interrogates these features differently, providing complementary data for a comprehensive structural elucidation.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (amide and ester) through their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight and provides structural information through analysis of fragmentation patterns.

The following sections will detail the principles, experimental considerations, and data interpretation for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used for this analyte due to its excellent solubilizing power for moderately polar compounds and its single, easily identifiable solvent peak.

Experimental Workflow: NMR Analysis

The general workflow for acquiring and interpreting NMR data is a systematic process designed to ensure data quality and accurate structural assignment.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule. Each unique proton or group of equivalent protons generates a distinct signal, whose chemical shift (δ), multiplicity, and integration value reveal its electronic environment, neighboring protons, and relative abundance, respectively.

Table 1: ¹H NMR Data for (S)-Methyl 2-acetamidopropanoate (400 MHz, CDCl₃)

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-d (NH ) | ~6.2-6.5 | Broad Singlet | 1H | - |

| H-a (CH ) | 4.60 | Quintet (dq) | 1H | 7.2 |

| H-c (O-CH₃ ) | 3.75 | Singlet | 3H | - |

| H-e (Ac-CH₃ ) | 2.02 | Singlet | 3H | - |

| H-b (CH₃ -CH) | 1.40 | Doublet | 3H | 7.2 |

Note: Predicted data from spectral databases may vary slightly from experimental values.

Interpretation of ¹H NMR Spectrum:

-

Amide Proton (H-d): The broad singlet around 6.2-6.5 ppm is characteristic of an amide N-H proton. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

Alpha-Proton (H-a): The signal at 4.60 ppm is assigned to the proton on the stereogenic center. It is downfield due to the deshielding effects of the adjacent nitrogen and carbonyl groups. It appears as a quintet or a doublet of quartets because it is coupled to both the three H-b protons (quartet) and the single N-H proton (doublet), though N-H coupling is not always resolved.

-

Ester Methyl Protons (H-c): The sharp singlet at 3.75 ppm, integrating to 3H, is characteristic of the methyl group of the methyl ester, which has no adjacent protons to couple with.

-

Acetyl Methyl Protons (H-e): The singlet at 2.02 ppm, integrating to 3H, corresponds to the methyl group of the N-acetyl moiety. Its position is typical for a methyl group attached to a carbonyl.

-

Alanine Methyl Protons (H-b): The doublet at 1.40 ppm is assigned to the methyl group adjacent to the stereocenter. It is split into a doublet by the single alpha-proton (H-a), with a coupling constant of J = 7.2 Hz.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. As it is a less sensitive nucleus and naturally less abundant, it is typically acquired as a proton-decoupled spectrum, where all signals appear as singlets.

Table 2: ¹³C NMR Data for (S)-Methyl 2-acetamidopropanoate (100 MHz, CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | 173.5 |

| C =O (Amide) | 169.8 |

| O-C H₃ | 52.5 |

| α-C H | 48.6 |

| Ac-C H₃ | 23.1 |

| C H₃-CH | 18.5 |

Source: Data derived from SpectraBase, provided via PubChem.[3]

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two signals are observed in the characteristic downfield region for sp² carbonyl carbons. The ester carbonyl is typically slightly more downfield (~173.5 ppm) than the amide carbonyl (~169.8 ppm).

-

Methoxy Carbon (O-CH₃): The signal at 52.5 ppm is typical for the carbon of a methyl ester.

-

Alpha-Carbon (α-CH): The carbon of the stereocenter appears at 48.6 ppm, shifted downfield by the adjacent electronegative nitrogen and carbonyl groups.

-

Methyl Carbons: The two sp³ methyl carbons are observed upfield. The acetyl methyl carbon (Ac-CH₃) is at ~23.1 ppm, while the alanine methyl carbon (CH₃-CH) is further upfield at ~18.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)

A modern and common approach is ATR-IR, which requires minimal sample preparation. A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and the spectrum is collected. This avoids the need for solvents or KBr pellets.

Table 3: Key IR Absorptions for (S)-Methyl 2-acetamidopropanoate

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3280 | Strong, Broad | N-H Stretch | Amide |

| ~2980-2940 | Medium | C-H Stretch (sp³) | Alkyl |

| ~1745 | Strong, Sharp | C=O Stretch | Ester |

| ~1650 | Strong, Sharp | C=O Stretch (Amide I) | Amide |

| ~1550 | Strong | N-H Bend (Amide II) | Amide |

| ~1215 | Strong | C-O Stretch | Ester |

Source: Vibrational frequencies are based on typical values for secondary amides and methyl esters.[4]

Interpretation of IR Spectrum:

The IR spectrum provides definitive evidence for the key functional groups:

-

A strong, broad absorption around 3280 cm⁻¹ confirms the N-H bond of the secondary amide.

-

Two distinct and strong carbonyl absorptions are crucial: a sharp peak around 1745 cm⁻¹ for the ester C=O stretch and another sharp peak around 1650 cm⁻¹ for the amide C=O stretch (Amide I band).[4]

-

The presence of the Amide II band around 1550 cm⁻¹, resulting from N-H bending and C-N stretching, further confirms the amide group.

-

A strong band in the fingerprint region, around 1215 cm⁻¹, is characteristic of the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule upon ionization. For a relatively small molecule like this, Electron Ionization (EI) is a robust technique that induces reproducible fragmentation.

Fragmentation Pathways and Interpretation

The mass spectrum is acquired, often via a Gas Chromatography-Mass Spectrometry (GC-MS) system, which separates the analyte before it enters the ion source. The resulting spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Caption: Key electron ionization (EI) fragmentation pathways for (S)-Methyl 2-acetamidopropanoate.

Table 4: Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 145 | [M]⁺ | [C₆H₁₁NO₃]⁺ | Molecular Ion |

| 114 | [M - OCH₃]⁺ | [C₅H₈NO₂]⁺ | Loss of the methoxy radical from the ester. |

| 86 | [M - COOCH₃]⁺ | [C₄H₈NO]⁺ | Loss of the carbomethoxy radical; a very common fragment. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation, characteristic of an N-acetyl group. |

Source: Fragmentation data interpreted from MassBank spectrum JP000087, accessed via PubChem.[3]

Interpretation of Mass Spectrum:

-

Molecular Ion: The peak at m/z 145 confirms the molecular weight of the compound.

-

Loss of Methoxy Group: A peak at m/z 114 corresponds to the loss of a methoxy radical (•OCH₃, mass 31), a characteristic fragmentation of methyl esters.

-

Loss of Carbomethoxy Group: The significant peak at m/z 86 results from the cleavage of the C-C bond alpha to the ester, losing the entire carbomethoxy radical (•COOCH₃, mass 59). This fragment, [CH₃-CH-NHCOCH₃]⁺, is often very stable and prominent.

-

Acetyl Cation: The base peak is often observed at m/z 43, corresponding to the highly stable acetyl cation [CH₃C=O]⁺, which is definitive evidence for the N-acetyl group.

Conclusion: A Unified Spectroscopic Identity

The comprehensive analysis of (S)-Methyl 2-acetamidopropanoate using NMR, IR, and MS provides a cohesive and unambiguous structural confirmation.

-

MS confirms the molecular weight (145 g/mol ) and the presence of the ester and N-acetyl groups through fragmentation.

-

IR validates the existence of the N-H, amide C=O, and ester C=O functional groups via their characteristic vibrational absorptions.

-

NMR (¹H and ¹³C) pieces together the exact molecular framework, confirming the connectivity of all atoms and providing the final, high-resolution proof of structure.

Together, these techniques form the cornerstone of analytical chemistry, providing the rigorous data required to validate the identity, purity, and structure of critical reagents like (S)-Methyl 2-acetamidopropanoate for advanced scientific applications.

References

-

Title: Methyl 2-acetamidopropanoate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: N-Acetyl-ala-ala-ala-methylester Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) Source: Human Metabolome Database URL: [Link]

-

Title: L-Phenylalanine, N-acetyl-, methyl ester Source: NIST Chemistry WebBook URL: [Link]

-

Title: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0282082) Source: NP-MRD URL: [Link]

-

Title: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239) Source: Human Metabolome Database URL: [Link]

-

Title: (S)-methyl 2-acetamidopropanoate Source: Stenutz URL: [Link]

-

Title: 13C NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

-

Title: Methyl-2-methylpropanoate (YMDB01748) Source: Yeast Metabolome Database URL: [Link]

-

Title: Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684) Source: MiMeDB URL: [Link]

-

Title: Infrared spectrum of methyl propionate recorded after deposition at... Source: ResearchGate URL: [Link]

-

Title: INFRARED SPECTRUM OF METHYL PROPANOATE Source: ResearchGate URL: [Link]

-

Title: 2-Propenoic acid, methyl ester Source: NIST Chemistry WebBook URL: [Link]

Sources

A Technical Guide to the Physicochemical Properties of N-acetyl-L-alanine Methyl Ester

Section 1: Introduction

N-acetyl-L-alanine methyl ester (Ac-Ala-OMe) is a derivative of the proteinogenic amino acid L-alanine, featuring an N-terminal acetyl group and a C-terminal methyl ester. This modification of the parent amino acid grants it unique properties that are highly valuable in specialized research and development contexts. Its CAS number is 3619-02-1 and its molecular formula is C6H11NO3.[1]

This compound is frequently utilized as a building block in peptide synthesis, where the protected termini allow for controlled, stepwise elongation of peptide chains.[1][2] Beyond synthesis, its enhanced stability and solubility characteristics make it a compound of interest in drug formulation and delivery systems.[1][3] Researchers in neuroscience and biochemistry also employ N-acetyl-L-alanine methyl ester to probe enzyme activity and investigate metabolic pathways.[1][2]

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-acetyl-L-alanine methyl ester. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's properties to effectively integrate it into their experimental workflows. We will delve into its established physicochemical parameters, its solubility profile, and provide robust, field-proven protocols for its characterization and handling.

Section 2: Core Physicochemical Characteristics

A precise understanding of a compound's physical properties is fundamental to its application, from ensuring accurate dosage in a reaction to predicting its behavior in complex biological matrices. N-acetyl-L-alanine methyl ester is a chiral molecule, existing as a liquid at ambient temperatures.[1]

Key identifying and physical characteristics are summarized below. It is critical to note that while some properties like molecular weight and appearance are well-documented, others such as boiling point and density are not consistently reported in publicly available literature and should be determined empirically for applications requiring high precision.

| Property | Value | Source(s) |

| CAS Number | 3619-02-1 | [1] |

| Molecular Formula | C6H11NO3 | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | Typically ≥98% (by HPLC or GC) | [1] |

| Specific Optical Rotation | -98.0 to -88.0° (c=1, water) | |

| Storage Conditions | 0-8°C | [1] |

Section 3: Solubility Profile

The solubility of N-acetyl-L-alanine methyl ester is a direct consequence of its molecular structure, which contains both polar and non-polar regions. The presence of the amide and ester functional groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the acetyl methyl group and the alanine side chain contribute to its hydrophobic character. This amphiphilic nature dictates its solubility across a range of solvent systems, a critical consideration for its use in both organic synthesis and aqueous biological assays.[1][2]

While extensive quantitative solubility data is not widely published, a qualitative profile can be predicted based on its structure and the general principles of "like dissolves like".[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol | Soluble | The amide and ester groups can hydrogen bond with protic solvents. Its specific rotation is measured in water, confirming aqueous solubility. |

| Polar Aprotic | DMSO, DMF | Soluble | The compound's polarity allows for strong dipole-dipole interactions. Similar amino acid esters show good solubility in these solvents.[5] |

| Non-Polar | Hexane, Toluene | Insoluble / Sparingly Soluble | The dominant polar functional groups make it incompatible with non-polar environments. |

This solubility profile is crucial for its application. For instance, its solubility in organic solvents is key for peptide synthesis, while its aqueous solubility is essential for its use in biochemical assays and as a potential candidate for drug formulations.[1][2]

Section 4: Experimental Protocol: Systematic Solubility Assessment

To move beyond prediction, a systematic, empirical determination of solubility is required. The following protocol is a self-validating system designed to provide a reliable assessment of solubility in a chosen solvent. The methodology is based on a tiered approach, employing increasingly rigorous mechanical procedures to overcome kinetic barriers to dissolution.[6]

Objective: To determine the qualitative and semi-quantitative solubility of N-acetyl-L-alanine methyl ester in a specific solvent.

Materials:

-

N-acetyl-L-alanine methyl ester

-

Solvent of interest (e.g., PBS pH 7.2, Ethanol)

-

Calibrated analytical balance

-

Microcentrifuge tubes or small glass vials

-

Pipettors

-

Vortex mixer

-

Water bath sonicator

-

Heated water bath or incubator (set to 37°C)

Protocol Workflow:

Caption: Workflow for systematic solubility determination.

Step-by-Step Methodology:

-

Initial Preparation (Tier 1): Accurately weigh 10 mg of N-acetyl-L-alanine methyl ester into a suitable vial. Add 0.5 mL of the desired solvent to achieve a starting concentration of 20 mg/mL.[6]

-

Causality: Starting at a relatively high concentration provides a stringent initial test.

-

-

Gentle Mixing: Cap the vial and gently mix by inverting or tapping at room temperature. Visually inspect for dissolution.

-

Causality: This initial, low-energy step will dissolve highly soluble compounds.

-

-

Vortexing: If the compound is not fully dissolved, vortex the vial for 1-2 minutes.[6]

-

Causality: Vortexing creates a turbulent flow, increasing the surface area of contact between the solute and solvent to accelerate dissolution.

-

-

Sonication: If insolubility persists, place the vial in a water bath sonicator for up to 5 minutes.[6]

-

Causality: Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized energy, which is highly effective at breaking apart solute aggregates and enhancing solubilization.

-

-

Warming: If the solution is still not clear, warm it to 37°C for up to 60 minutes.[6]

-

Causality: For most compounds, solubility increases with temperature. This step helps overcome thermodynamic barriers to dissolution. 37°C is a physiologically relevant temperature and is mild enough to avoid degradation of many compounds.

-

-

Tiered Dilution (Optional): If the compound remains insoluble at 20 mg/mL, add an additional 4.5 mL of solvent to dilute the concentration to 2 mg/mL. Repeat the mechanical agitation cascade (steps 2-6). This process can be repeated to find the approximate solubility limit.[6]

Section 5: Protocol for Physicochemical Characterization

Beyond solubility, confirming the identity, purity, and structural integrity of N-acetyl-L-alanine methyl ester is paramount. A multi-technique approach is the most robust method for comprehensive characterization.

Objective: To confirm the identity and assess the purity of a sample of N-acetyl-L-alanine methyl ester.

Core Characterization Workflow:

-

Visual Inspection: Assess the sample's appearance (color, clarity) and compare it to specifications. It should be a clear, colorless to yellow liquid.[1]

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for unambiguous structure elucidation. The ¹H NMR spectrum should show distinct signals corresponding to the acetyl methyl protons, the alanine methyl and alpha-protons, the amide proton, and the ester methyl protons. The ¹³C NMR will confirm the number and type of carbon atoms.

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expect strong absorption bands for the amide C=O stretch (approx. 1650 cm⁻¹), the ester C=O stretch (approx. 1740 cm⁻¹), and the N-H stretch (approx. 3300 cm⁻¹).[7]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 146.17.

-

-

Chromatographic Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the definitive methods for quantifying purity.[1] A sample is run on an appropriate column, and the area of the main peak relative to the total area of all peaks is calculated to determine the percentage purity.

-

-

Chirality Confirmation:

-

Polarimetry: As a chiral molecule, its optical activity is a key physical constant. The specific rotation should be measured and compared to the literature value (-98.0 to -88.0°).

-

Caption: Relationship between structure and key properties.

Section 6: Conclusion

N-acetyl-L-alanine methyl ester is a valuable chemical entity whose utility is fundamentally linked to its physicochemical properties. It presents as a colorless to yellow liquid with confirmed chirality and solubility in a range of polar solvents. This unique combination of an acetylated N-terminus and an esterified C-terminus provides stability and specific reactivity, making it an ideal intermediate for peptide synthesis and a versatile tool in broader biochemical research. For successful application, researchers must rely on empirical validation of its properties, particularly solubility in project-specific buffer systems and confirmation of identity and purity via standard analytical techniques. The protocols and data presented in this guide offer a robust framework for the effective and reliable use of N-acetyl-L-alanine methyl ester in a professional laboratory setting.

Section 7: References

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage. Retrieved from

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from

-

Acetyl-L-alanine methyl ester. (n.d.). Chem-Impex. Retrieved from

-

N-ACETYL-L-ALANINE METHYL ESTER AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from

-

N-Acetyl-L-alanine Methyl Ester. (n.d.). TCI Chemicals. Retrieved from

-

Acetyl-D-alanine methyl ester. (n.d.). Chem-Impex. Retrieved from

-

N-Acetyl-ala-ala-ala-methylester. (2025). PubChem. Retrieved from

-

Determining the Solubility Rules of Ionic Compounds. (2015). JoVE. Retrieved from

-

Some physical data and characteristics of amino acid derivatives. (n.d.). ResearchGate. Retrieved from

-

How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. Retrieved from

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from

-

L-Alanine methyl ester (hydrochloride) Product Information. (2022). Cayman Chemical. Retrieved from

-

N-Methyl-L-Alanine methyl ester hydrochloride. (n.d.). Chem-Impex. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. N-Acetyl-ala-ala-ala-methylester | C12H21N3O5 | CID 5462473 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: The Strategic Use of (S)-Methyl 2-acetamidopropanoate for N-Terminal Acetylation in Solid-Phase Peptide Synthesis

Introduction: The Critical Role of N-Terminal Acetylation in Peptide Development

In the landscape of therapeutic and research-grade peptide development, post-synthesis modifications are pivotal for enhancing biological activity, stability, and pharmacokinetic profiles. Among these, N-terminal acetylation—the capping of the peptide's N-terminal amine with an acetyl group—stands out as a crucial strategy. This modification is not merely cosmetic; it confers significant advantages by mimicking the natural state of many endogenous proteins, thereby increasing relevance in physiological studies.[1]

N-terminal acetylation effectively neutralizes the positive charge of the N-terminal amine, a modification that can reduce electrostatic repulsion with lipid bilayers and facilitate cellular uptake for intracellularly targeted peptides.[1] Furthermore, the acetyl cap provides steric hindrance against degradation by aminopeptidases, significantly extending the peptide's half-life both in vitro and in vivo.[1][2]

Traditionally, N-terminal acetylation in solid-phase peptide synthesis (SPPS) is achieved using aggressive and highly reactive reagents such as acetic anhydride. While effective, acetic anhydride can present challenges, including the potential for side reactions and the need for careful handling due to its corrosive nature. This application note introduces (S)-Methyl 2-acetamidopropanoate as a compelling alternative for the N-terminal acetylation of resin-bound peptides. We will explore its chemical properties, provide a detailed protocol for its application in SPPS, and discuss the mechanistic rationale for its use as a milder, yet efficient, acetylating agent.

Chemical Properties and Handling of (S)-Methyl 2-acetamidopropanoate

(S)-Methyl 2-acetamidopropanoate, also known as N-acetyl-L-alanine methyl ester, is a stable, readily available N-acetylated amino acid derivative. Its inherent stability and lower reactivity compared to acetic anhydride make it an attractive candidate for controlled N-acetylation on a solid support.

| Property | Value | Source |

| IUPAC Name | (S)-methyl 2-acetamidopropanoate | [3] |

| CAS Number | 3619-02-1 | [4] |

| Molecular Formula | C₆H₁₁NO₃ | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥97% | [5] |

| Synonyms | Ac-L-Ala-OMe, Acetyl-L-alanine methyl ester | [3] |

Safety and Handling:

While specific handling data for (S)-Methyl 2-acetamidopropanoate is not extensively documented, general laboratory precautions for handling chemical reagents should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the reagent.[6][7][8]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[6][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[6]

-

Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.[6][9]

Mechanistic Rationale: N-Acetylation via Amide Exchange

The use of an N-acetylated amino acid ester like (S)-Methyl 2-acetamidopropanoate for N-acetylation of a resin-bound peptide relies on a base-catalyzed amide exchange or aminolysis reaction. The free N-terminal amine of the peptide acts as a nucleophile, attacking the carbonyl carbon of the methyl ester in (S)-Methyl 2-acetamidopropanoate. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), is crucial to deprotonate the N-terminal amine, thereby increasing its nucleophilicity and facilitating the reaction.

The proposed mechanism offers a gentler alternative to the highly reactive and sometimes indiscriminate nature of acetic anhydride. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the desired N-acetylated peptide and methanol as a byproduct. The alanine byproduct is easily washed away during the standard SPPS washing steps.

Experimental Protocols

Workflow for On-Resin N-Terminal Acetylation

The following diagram illustrates the overall workflow for the incorporation of the N-acetyl group onto the N-terminus of a peptide chain synthesized via Fmoc-based SPPS.

Caption: Workflow for N-Terminal Acetylation in SPPS.

Detailed Protocol for On-Resin N-Terminal Acetylation

This protocol assumes a 0.1 mmol scale synthesis on a standard solid support (e.g., Rink Amide resin) following standard Fmoc-based SPPS procedures.

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

(S)-Methyl 2-acetamidopropanoate

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Final Fmoc Deprotection:

-

Swell the peptidyl-resin in DMF for 30 minutes.

-

Perform the final Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Acetylation Reaction:

-

Prepare the acetylation solution:

-

Dissolve 10 equivalents of (S)-Methyl 2-acetamidopropanoate (145.16 mg, 1.0 mmol) in DMF.

-

Add 10 equivalents of DIEA (174 µL, 1.0 mmol) to the solution.

-

-

Add the acetylation solution to the resin-containing reaction vessel.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete acetylation of the N-terminal amines.

-

-

Washing:

-

Drain the acetylation solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage and Deprotection:

-

Treat the dried, acetylated peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude N-acetylated peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the N-acetylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (a mass increase of 42.04 Da compared to the non-acetylated peptide should be observed) and analytical HPLC.[1]

-

Reaction Scheme: On-Resin N-Terminal Acetylation

The following diagram illustrates the chemical transformation occurring on the solid support during the acetylation step.

Caption: Chemical reaction for on-resin N-acetylation.

Troubleshooting and Key Considerations

-

Incomplete Acetylation (Positive Kaiser Test):

-

Cause: Insufficient reaction time or inadequate activation of the N-terminal amine.

-

Solution: Extend the reaction time to 6 hours or overnight. Ensure that a sufficient excess of (S)-Methyl 2-acetamidopropanoate and DIEA is used.

-

-

Side Reactions:

-

Cause: Although less likely than with acetic anhydride, prolonged exposure to a strong base could potentially lead to side reactions.

-

Solution: Monitor the reaction progress and avoid unnecessarily long reaction times once a negative Kaiser test is achieved.

-

-

Peptide Solubility:

-

Consideration: N-terminal acetylation neutralizes the N-terminal charge, which can sometimes decrease the solubility of the final peptide in aqueous solutions.

-

Mitigation: Plan the purification and final formulation buffers accordingly. The use of organic co-solvents may be necessary for some sequences.[1]

-

Conclusion

The use of (S)-Methyl 2-acetamidopropanoate for the N-terminal acetylation of peptides in SPPS presents a viable and potentially advantageous alternative to traditional methods. Its stability, ease of handling, and the milder reaction conditions it affords can contribute to a more controlled and efficient synthesis of N-acetylated peptides. This protocol provides a robust framework for researchers and drug development professionals to incorporate this valuable modification, ultimately enhancing the therapeutic and investigational potential of synthetic peptides.

References

-

Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]

-

Methyl 2-acetamidopropanoate. PubChem. Available at: [Link]

-

Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). Available at: [Link]

-

A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Sciencemadness.org. Available at: [Link]

-

Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ResearchGate. Available at: [Link]

-

Should My Peptide Be Acetylated?. LifeTein. Available at: [Link]

-

N-Terminal Modifications. JPT Peptide Technologies. Available at: [Link]

-

A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing. Available at: [Link]

-

(S)-methyl 2-acetamidopropanoate. Stenutz. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

- N-acylation of amines. Google Patents.

-

Safety Data Sheet. Formlabs. Available at: [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-acetamidopropanoate | C6H11NO3 | CID 520278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-methyl 2-acetamidopropanoate [stenutz.eu]

- 5. (S)-Methyl 2-acetamidopropanoate | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. formlabs-media.formlabs.com [formlabs-media.formlabs.com]

The Versatile Chiral Synthon: Enantioselective Synthesis Protocols Utilizing (S)-Methyl 2-acetamidopropanoate

Introduction: The Strategic Value of (S)-Methyl 2-acetamidopropanoate in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure compounds, form the cornerstone of a vast array of pharmaceuticals and bioactive materials. (S)-Methyl 2-acetamidopropanoate, also known as N-acetyl-L-alanine methyl ester, emerges as a highly valuable and versatile chiral building block in this context.[1] Derived from the naturally occurring amino acid L-alanine, this compound offers a readily available source of (S)-stereochemistry, which can be strategically transferred and elaborated upon to construct complex molecular architectures with a high degree of stereocontrol.